Cas no 1805360-32-0 (6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)

6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine
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- インチ: 1S/C7H6ClF2N3O2/c8-2-3-6(7(9)10)4(13(14)15)1-5(11)12-3/h1,7H,2H2,(H2,11,12)
- InChIKey: BTGYDQNEHZLBDO-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)F)=C(C=C(N)N=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- XLogP3: 1.4
- トポロジー分子極性表面積: 84.7
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066729-1g |
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine |
1805360-32-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine 関連文献
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6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridineに関する追加情報
Introduction to 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine (CAS No. 1805360-32-0)
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine, identified by its CAS number 1805360-32-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic molecule features a pyridine core with multiple functional groups that contribute to its unique chemical properties and potential applications in drug development. The presence of an amino group, a chloromethyl substituent, a difluoromethyl group, and a nitro group makes this compound a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure is highly intriguing from a chemical perspective. The pyridine ring serves as the backbone, providing stability and reactivity that can be exploited in synthetic pathways. The amino group (-NH₂) is a key feature, often involved in hydrogen bonding and capable of forming salt-like derivatives, which enhances its solubility and interaction with biological targets. The chloromethyl group (-CH₂Cl) introduces reactivity through nucleophilic substitution reactions, allowing for further functionalization. Additionally, the difluoromethyl group (-CF₂) is known for its metabolic stability and electronic effects, which can modulate the pharmacokinetic properties of derived compounds. Lastly, the nitro group (-NO₂) acts as an electron-withdrawing substituent, influencing the electronic distribution across the molecule and potentially affecting its binding affinity to biological receptors.
In recent years, there has been growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine has emerged as a valuable building block in this context. Its structural features make it suitable for designing molecules targeting various disease pathways, including cancer, inflammation, and infectious diseases. For instance, the amino group can be linked to other pharmacophores to create peptidomimetics or protein kinase inhibitors, while the chloromethyl group can serve as a site for further derivatization into more complex structures.
The compound's potential in medicinal chemistry has been explored in several cutting-edge research studies. One notable area of investigation is its application in oncology. Researchers have leveraged its scaffold to develop small-molecule inhibitors that disrupt critical signaling pathways involved in tumor growth and progression. The combination of the amino and nitro groups provides opportunities for selective binding to specific protein targets, while the chloromethyl and difluoromethyl groups enhance metabolic stability and bioavailability. Preliminary studies have shown promising results in vitro, demonstrating inhibitory activity against certain kinases associated with cancer cell proliferation.
Beyond oncology, 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine has also been investigated for its antimicrobial properties. The unique arrangement of functional groups on the pyridine ring allows for interactions with bacterial enzymes and cell wall components, leading to mechanisms of action that differ from conventional antibiotics. This makes it a promising candidate for developing novel antibiotics to combat resistant strains of bacteria. Additionally, its ability to cross cell membranes due to the lipophilic nature of the difluoromethyl group suggests potential applications in drug delivery systems designed to enhance therapeutic efficacy.
The synthesis of 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine involves multi-step organic reactions that highlight the compound's synthetic versatility. Starting from commercially available precursors such as 4-nitropyridine, various functionalization strategies can be employed to introduce the desired substituents at specific positions on the ring. For example, nucleophilic substitution reactions can be used to replace hydrogen atoms with chloromethyl or difluoromethyl groups, while protecting group strategies can ensure regioselectivity during subsequent modifications. The use of advanced catalytic systems has further refined these synthetic routes, improving yields and reducing environmental impact.
The compound's behavior in different solvents and under various reaction conditions has also been extensively studied. Its solubility profile is particularly interesting, as it exhibits good solubility in both polar protic solvents like ethanol and non-polar aprotic solvents such as dimethyl sulfoxide (DMSO). This flexibility allows researchers to optimize reaction conditions based on specific synthetic requirements without compromising solubility or reactivity. Additionally, its thermal stability under controlled conditions makes it suitable for high-throughput screening assays used in drug discovery pipelines.
In conclusion, 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine (CAS No. 1805360-32-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly in oncology and antimicrobial treatments. The ongoing research into its synthetic pathways and biological activities underscores its importance as a key intermediate in modern drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping future therapeutic strategies.
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